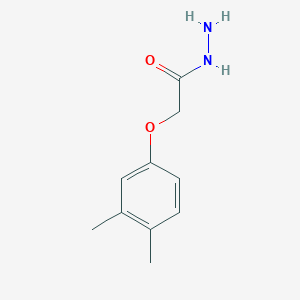

2-(3,4-Dimethylphenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

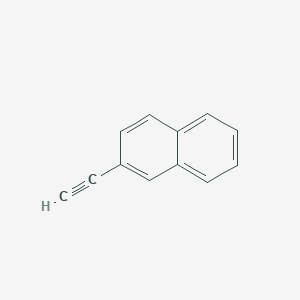

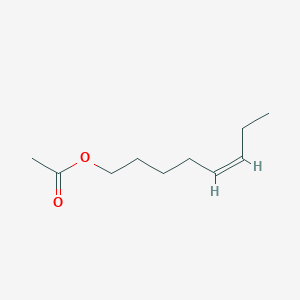

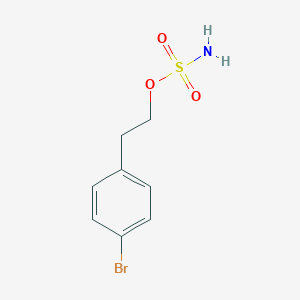

2-(3,4-Dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H14N2O2 . It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenoxy)acetohydrazide consists of a hydrazide group attached to an acetic acid, which is further connected to a 3,4-dimethylphenoxy group .Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenoxy)acetohydrazide is a solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2-(3,4-Dimethylphenoxy)acetohydrazide is explored for its potential as a building block in drug design and synthesis. Its hydrazide group is a key functional moiety in many pharmacologically active compounds, particularly in the development of new anticonvulsants, antidepressants, and antimicrobial agents .

Agriculture

This compound may serve as a precursor in the synthesis of agrochemicals. Its structural flexibility allows for the creation of novel pesticides and herbicides, aiming to improve crop protection strategies against pests and diseases while minimizing environmental impact .

Material Science

2-(3,4-Dimethylphenoxy)acetohydrazide: can be utilized in material science research, especially in the development of organic semiconductors. Its stable aromatic structure and potential for easy modification make it suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Industrial Applications

The industrial applications of this compound include its use as an intermediate in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical reactions makes it valuable for creating complex industrial compounds .

Environmental Science

In environmental science, researchers might investigate the degradation products of 2-(3,4-Dimethylphenoxy)acetohydrazide to assess its environmental fate and impact. Understanding its breakdown can help in evaluating its persistence and potential toxicity in ecosystems .

Biochemistry

In biochemistry, this compound’s reactivity with various biochemicals could be studied to understand its interaction with biological systems. It could be used to probe enzyme mechanisms or to study the modification of biomolecules, providing insights into cellular processes .

Pharmacology

Pharmacological studies may involve 2-(3,4-Dimethylphenoxy)acetohydrazide to discover its mechanism of action, therapeutic potential, and safety profile. It could be part of high-throughput screening to identify new drug candidates .

Chemistry Research

In general chemistry research, this compound is of interest due to its potential to participate in a wide range of chemical reactions, such as condensation, cyclization, and nucleophilic substitution, which are fundamental in synthetic organic chemistry .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMUXKJTIYZAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351525 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)acetohydrazide | |

CAS RN |

125298-97-7 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)

![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)